1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine, also known as EFDP, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor but to a lesser extent than a full agonist. This results in a modulatory effect on the receptor, which can have downstream effects on neurotransmitter release and neuronal activity. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine has also been shown to have an allosteric effect on the receptor, meaning that it can bind to a different site on the receptor and modulate its activity.
Biochemical and Physiological Effects:
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of mood and anxiety, and potential neuroprotective effects. It has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1A receptor and its potential as a PET imaging agent. However, it also has limitations, including its partial agonist activity and potential off-target effects.
Future Directions
There are several potential future directions for research on 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine, including further exploration of its allosteric effects on the 5-HT1A receptor, investigation of its potential as a PET imaging agent for other receptors and biomarkers, and exploration of its potential as a therapeutic agent for mood and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine and its potential limitations for lab experiments.
Scientific Research Applications
1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-fluorophenyl)piperazine has also been studied for its potential as a PET imaging agent for the 5-HT1A receptor.
properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-3-14-16(12(2)23-19-14)17(22)21-10-8-20(9-11-21)15-7-5-4-6-13(15)18/h4-7H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNIMTZSHGFEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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